molecular formula C11H13BrOS2 B14046385 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14046385
M. Wt: 305.3 g/mol
InChI Key: POBFKLQABLFUKV-UHFFFAOYSA-N
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Description

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of bromine and methylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one typically involves the bromination of 1-(3,4-Bis(methylthio)phenyl)propan-1-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and mild heating.

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions result in the formation of alcohols.

Scientific Research Applications

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methylthio groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-bromopropan-1-one
  • 1-(3,4-Dichlorophenyl)-3-bromopropan-1-one
  • 1-(3,4-Difluorophenyl)-3-bromopropan-1-one

Uniqueness: 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is unique due to the presence of two methylthio groups, which impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[3,4-bis(methylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H13BrOS2/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3

InChI Key

POBFKLQABLFUKV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)CCBr)SC

Origin of Product

United States

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